1,8-壬二烯

描述

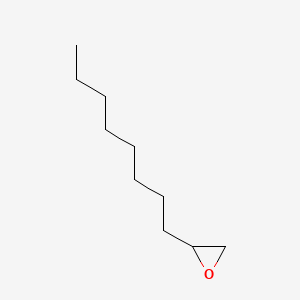

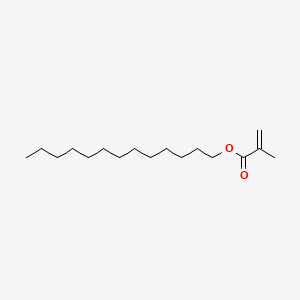

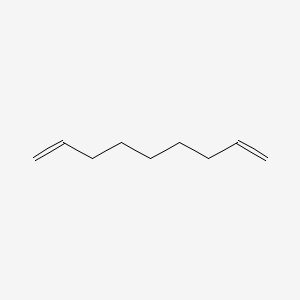

“1,8-Nonadiene” is a chemical compound with the molecular formula C9H16 . It is a natural product found in Oryza sativa .

Synthesis Analysis

The synthesis of “1,8-Nonadiene” involves a multi-step reaction with two steps . The first step involves an 8.7 percent Chromat . The second step involves Re2O7/Al2O3/Sn(CH3)4 at 90°C .

Molecular Structure Analysis

The molecular structure of “1,8-Nonadiene” is represented by the formula C9H16 . The molecular weight is 124.22 g/mol . The monoisotopic mass is 124.125198 Da .

Chemical Reactions Analysis

“1,8-Nonadiene” undergoes a ring-closing metathesis reaction in the presence of KCl .

Physical And Chemical Properties Analysis

“1,8-Nonadiene” has a density of 0.7±0.1 g/cm3 . The boiling point is 142.6±10.0 °C at 760 mmHg . The vapour pressure is 6.9±0.1 mmHg at 25°C . The enthalpy of vaporization is 36.4±0.8 kJ/mol . The flash point is 26.1±0.0 °C . The index of refraction is 1.430 . The molar refractivity is 43.2±0.3 cm3 . The polar surface area is 0 Å2 . The polarizability is 17.1±0.5 10-24 cm3 . The surface tension is 23.5±3.0 dyne/cm . The molar volume is 167.3±3.0 cm3 .

科学研究应用

聚合与催化

- 1,8-壬二烯在暴露于某些催化体系时会发生聚合。Berlin、Ermakova 和 Cherkashin (1972) 发现,使用 Al(C2H5)3-TiCl4 作为催化剂,1,8-壬二烯可以聚合,通过分子内环三聚合形成可溶性聚环烷烃,并通过分子间交联形成不溶性产物 (Berlin、Ermakova 和 Cherkashin,1972)。

光解研究

- Inoue、Takamuku 和 Sakurai (1976) 研究了顺式环壬烯的气相光解,结果形成了 1,8-壬二烯。他们的研究表明,顺式环壬烯的直接辐照导致 1,8-壬二烯和乙烯基环庚烷,这表明在化学合成和光解中可能的应用 (Inoue、Takamuku 和 Sakurai,1976)。

复分解和闭环反应

- Nelson 和 Percy (2014) 探索了 1,8-壬二烯的闭环复分解反应。他们发现烯烃复分解过程中的异构化速率与预催化剂的起始速率无关,从而深入了解了 1,8-壬二烯在合成化学中的行为 (Nelson 和 Percy,2014)。

- Urbina-Blanco、Skibiński、O'Hagan 和 Nolan (2013) 报告说,宝石二氟亚甲基加速了 1,8-壬二烯的闭环复分解,显示出其在提高反应速率方面的潜力 (Urbina-Blanco、Skibiński、O'Hagan 和 Nolan,2013)。

有机合成中的应用

- Marco-Contelles 和 Opazo (2000) 在手性、多氧化的不同 O 取代的非环状 1,8-壬二烯的闭环复分解中利用了 1,8-壬二烯。该方法被认为是制备对映体纯、高度功能化的环庚烯醇衍生物的最佳方法之一,突出了 1,8-壬二烯在复杂有机分子合成中的作用 (Marco-Contelles 和 Opazo,2000)。

电化学应用

- Michaels、Alam、Ciampi、Rouesnel、Parker、Choudhury 和 Gooding (2014) 探索了使用 1,8-壬二烯开发稳健的电化学 DNA 传感器。他们发现 1,8-壬二烯修饰电极可有效固定 DNA 并抵抗绝缘氧化物的生长,表明其在生物传感器技术中的潜力 (Michaels 等,2014)。

属性

IUPAC Name |

nona-1,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHGSLHHMIELQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063642 | |

| Record name | 1,8-Nonadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4900-30-5 | |

| Record name | 1,8-Nonadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4900-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Nonadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Nonadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Nonadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nona-1,8-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 1,8-nonadiene has the molecular formula C9H16 and a molecular weight of 124.22 g/mol.

A: While specific spectroscopic data is not extensively discussed in the provided research excerpts, researchers commonly use techniques like 1H NMR and 13C NMR spectroscopy to characterize 1,8-nonadiene and its derivatives. For instance, researchers characterized the bisadduct of thianthrene cation radical and 1,5-hexadiene (a related diene) using 1H and 13C NMR spectroscopy. []

A: Research has shown that incorporating a gem-difluoromethylene group significantly accelerates the ring-closing metathesis of 1,8-nonadienes when compared to a methylene group. [, ] This acceleration is comparable to the Thorpe-Ingold effect observed with substituents like diester malonates and ketals. []

A: In the synthesis of calystegine alkaloids, researchers observed that the choice of metal catalyst in a Barbier-type allylation using functionalized 1,8-nonadienes significantly impacted the stereochemical outcome. [] Using zinc led to a different stereochemical outcome compared to magnesium or indium. []

A: 1,8-nonadiene serves as a model substrate for investigating the catalytic activity of ruthenium complexes in ring-closing metathesis (RCM) reactions. [] By employing techniques like ESIMS and tandem MS, researchers can monitor the formation of ruthenium alkylidene intermediates, providing insights into the catalytic cycle and reaction mechanisms. []

A: Studies have demonstrated that thianthrene cation radical can add to one or both double bonds of non-conjugated dienes like 1,8-nonadiene. [, ] The reaction outcome, whether it leads to monoadducts, bisadducts, or a mixture, depends on the diene's structure and the reaction conditions. [, ]

A: While not explicitly covered in the provided excerpts, a related compound, cis-cyclononene, undergoes photolysis reactions, yielding products like 1,8-nonadiene. [] This suggests that 1,8-nonadiene might also participate in photochemical transformations under specific conditions.

A: Yes, researchers have utilized 1,8-nonadiene derivatives in the total synthesis of calystegine alkaloids, a class of naturally occurring compounds with potential therapeutic applications. []

A: Researchers use 1,8-nonadiene, along with other simple α,ω-dienes, to study the kinetics of ring-closing metathesis. [] By comparing the reaction rates of different dienes, they can gain insights into how structural features, like ring size and substituents, influence the reaction outcome. []

A: Studies on the ring-closing metathesis of 1,8-nonadiene have shown that isomerization can be a competing side reaction. [] This isomerization is primarily mediated by ruthenium hydride complexes, and the rate of isomerization can be influenced by factors like the presence or absence of phosphine ligands. []

A: While not directly demonstrated with 1,8-nonadiene, the Prins reaction, using a related compound (4-methyl-1,8-nonadiene-4,6-diol), with benzaldehyde unexpectedly yielded a tetrahydropyran derivative. [] This suggests that similar reactions with 1,8-nonadiene could potentially lead to heterocyclic products.

A: Research investigating the chemopreventive agent diallyl disulfide (DADS) found that the presence of terminal allyl groups, similar to those in 1,8-nonadiene, played a crucial role in inducing the expression of glutathione transferase, an enzyme involved in detoxification. [] This suggests that the allyl groups in 1,8-nonadiene might contribute to potential biological activities.

A: While not directly mentioned in the provided research excerpts, analysis of aroma components from German chamomile tea and Chrysanthemum boreale Makino tea identified 1,8-nonadiene as a constituent. [] This finding indicates its presence in certain natural plant sources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。